molecular formula C15H11N5S B2621424 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine CAS No. 212246-19-0

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine

Cat. No.: B2621424
CAS No.: 212246-19-0
M. Wt: 293.35
InChI Key: WWNFPDBHVBUMSV-UHFFFAOYSA-N
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Description

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine is a chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure is based on the [1,2,4]triazino[5,6-b]indole system, a privileged heterocycle known for its ability to interact with the kinase hinge region through key hydrogen bonds source . This compound is primarily investigated for its potential as an inhibitor of various protein kinases. Researchers utilize this scaffold to explore structure-activity relationships (SAR), particularly by modifying the pyridylmethylsulfanyl moiety to optimize potency and selectivity against specific kinase targets implicated in diseases like cancer source . The molecule serves as a critical starting point for the design and synthesis of novel therapeutic agents, enabling studies into cellular signaling pathways, apoptosis, and proliferation. Its research value lies in its utility as a versatile chemical tool for probing kinase function and validating new targets in biochemical and cell-based assays.

Properties

IUPAC Name

3-(pyridin-2-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c1-2-7-12-11(6-1)13-14(17-12)18-15(20-19-13)21-9-10-5-3-4-8-16-10/h1-8H,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNFPDBHVBUMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of isatin with thiosemicarbazide to form a tricyclic compound, which is then reacted with chloro N-phenylacetamides to yield the desired product . The reaction conditions often include the use of solvents such as methanol and dichloromethane, and the product is purified by washing and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Data

Antimicrobial Performance (Selected Compounds)

Compound ID Inhibition Zone (mm) vs. E. coli MIC (µg/mL) vs. C. albicans
16 22 12.5
17 24 6.25
19 20 25
20 18 50

Data from ; best activity observed for compounds 16 and 17.

Physicochemical Properties

  • Melting Points : Brominated derivatives (e.g., compound 25) exhibit higher melting points (>300°C) due to increased molecular symmetry .
  • Solubility : Pyridine-containing analogs () show improved aqueous solubility compared to purely aromatic derivatives, critical for bioavailability.

Biological Activity

The compound 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine is a member of the triazinoindole derivatives family. This class of compounds has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O2SC_{19}H_{23}N_{5}O_{2}S with a molecular weight of 385.5 g/mol. The structure features a triazinoindole core linked to a sulfanyl group and a pyridine moiety.

PropertyValue
Molecular FormulaC19H23N5O2S
Molecular Weight385.5 g/mol
IUPAC Name2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-oxoheptan-3-yl)acetamide
InChI KeyMESCDTQXFDMQFP-UHFFFAOYSA-N

Anticancer Properties

Research indicates that triazinoindole derivatives exhibit significant anticancer properties. For instance, compound 13 , a related triazinoindole derivative, demonstrated potent activity against various cancer cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and the presence of electronegative groups enhance cytotoxicity .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's triazinoindole core is known to modulate enzyme activity and influence cellular signaling pathways that lead to apoptosis in cancer cells.

Case Studies

  • Antitumor Activity : A study evaluating the efficacy of various triazinoindole derivatives found that certain modifications led to enhanced antitumor activity in vitro. The derivatives were tested against breast cancer cell lines and showed promising results in inhibiting cell proliferation.
  • Neuroprotective Effects : Another investigation explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Q & A

Q. What are the common synthetic routes for 2-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)pyridine and its derivatives?

The synthesis typically begins with the condensation of isatin and thiosemicarbazide to form the [1,2,4]triazino[5,6-b]indole-3-thiol scaffold . Subsequent modifications include:

  • Thioether formation : Reaction with 2-(chloromethyl)pyridine under basic conditions.
  • Functionalization : Coupling with acetic acid derivatives or anilines via nucleophilic substitution or amidation .
  • N-substitution : Alkylation or arylation at the indole nitrogen to enhance solubility or bioactivity .
    Key optimization : Use of column chromatography (e.g., petroleum ether/EtOAc) for purification, achieving moderate yields (31–50%) .

Q. How is the purity and structural integrity of synthesized compounds validated?

Methodological approaches include:

  • Chromatography : HPLC or TLC to confirm purity (>95%) .
  • Spectroscopy : 1^1H/13^13C NMR for verifying substituent positions and stereochemistry; HRMS for molecular weight confirmation .
  • X-ray crystallography : For unambiguous structural determination in select cases .

Advanced Research Questions

Q. What in vitro assays are used to evaluate the anticancer potential of these derivatives?

  • Antiproliferative assays : IC50_{50} values against cancer cell lines (e.g., A549, MCF-7) via MTT or SRB assays. For example, compound 3k showed IC50_{50} values of 0.59–1.31 μM .
  • Apoptosis analysis : Flow cytometry with Annexin V/PI staining and JC-1 mitochondrial membrane potential assays .
  • Mechanistic studies : Western blotting for apoptosis-related proteins (e.g., Bcl-2, Bax) and cell cycle arrest (G1 phase) evaluation .

Q. How does the substitution pattern on the triazinoindole core influence biological activity?

  • Electron-withdrawing groups (e.g., CF3_3): Enhance antimalarial activity by improving target binding (e.g., PfDHFR inhibition) .
  • Pyridine or pyrimidine moieties : Increase solubility and modulate selectivity for enzymes like aldose reductase (e.g., OTI derivatives with IC50_{50} < 1 μM) .
  • Iron chelation : Pyridinocycloalkyl substituents (e.g., in 3k ) enable selective Fe2+^{2+} binding, disrupting cancer cell metabolism .

Q. What computational methods support the design of these compounds as enzyme inhibitors?

  • Molecular docking : To predict binding modes with targets like UPF1 (NMD pathway) or ALR2 .
  • Molecular dynamics (MD) simulations : Assess stability of inhibitor-enzyme complexes (e.g., UPF1 ATP-binding site) over 100-ns trajectories .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. How to address discrepancies in biological activity across studies?

  • Source variation : Differences in cell lines (e.g., P. falciparum strains vs. HepG2) or assay conditions (e.g., Fe2+^{2+} concentration in chelation studies) .
  • Structural nuances : Methyl vs. trifluoromethyl groups altering steric/electronic profiles .
  • Validation : Replicate assays with standardized protocols and include positive controls (e.g., VLX600 for iron chelation) .

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